molecular formula C17H15N3OS B213854 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

Cat. No. B213854
M. Wt: 309.4 g/mol
InChI Key: RFMCNPJGDBGOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide, also known as DMXAA, is a small molecule drug that has been studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is not fully understood, but it is thought to involve the activation of the immune system. N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), which are involved in immune cell activation and tumor cell death.
Biochemical and Physiological Effects
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has been shown to have anti-inflammatory and anti-viral effects. It has also been shown to increase blood flow and oxygenation in tumors, which can enhance the efficacy of chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is that it has been extensively studied in preclinical models, and its mechanism of action and potential therapeutic applications have been well characterized. However, one limitation is that its efficacy in clinical trials has been limited, and there is still much to be learned about its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide. One area of interest is the development of new formulations and delivery methods that can enhance its efficacy and reduce toxicity. Another area of interest is the identification of biomarkers that can predict response to N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide treatment. Additionally, there is ongoing research on the use of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide in combination with other therapies, such as immunotherapy and targeted therapy, to enhance its anti-cancer effects.

Synthesis Methods

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-amino-4-methylpyridine with 2-chloroacetyl chloride, followed by the reaction of the resulting compound with thiosemicarbazide. The final step involves the reaction of the thiosemicarbazone intermediate with 3,4-dimethylphenylisothiocyanate to yield N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide.

Scientific Research Applications

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has been studied extensively for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are both important processes in cancer growth and metastasis. N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

properties

Product Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C17H15N3OS/c1-11-3-4-14(9-12(11)2)15-10-22-17(19-15)20-16(21)13-5-7-18-8-6-13/h3-10H,1-2H3,(H,19,20,21)

InChI Key

RFMCNPJGDBGOTJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C

Origin of Product

United States

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